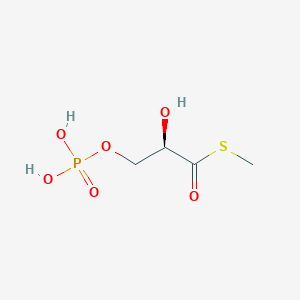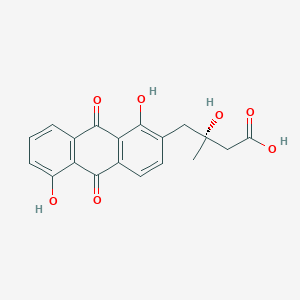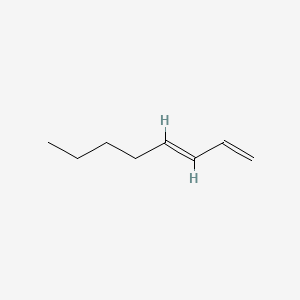![molecular formula C13H16N2OS B1221314 (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one CAS No. 95846-66-5](/img/structure/B1221314.png)
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one involves several steps, typically starting with the preparation of precursor molecules. One common synthetic route includes the reaction of glycine-type aminonaphthol derivatives with indole or 7-azaindole . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification processes.
Chemical Reactions Analysis
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its cytotoxic activity against certain cancer cell lines . In medicine, it is being explored for its potential therapeutic effects, while in industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one can be compared with other similar compounds, such as indole derivatives and quinoline derivatives. These compounds share some structural similarities but differ in their specific functional groups and reactivity. For example, indole derivatives are known for their biological activity, while quinoline derivatives are often used in the synthesis of pharmaceuticals . The uniqueness of this compound lies in its specific combination of stability and reactivity, which makes it suitable for a wide range of applications.
Properties
CAS No. |
95846-66-5 |
|---|---|
Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-2-1-12-14-7-4-11-9(5-8-17-11)10(14)3-6-15(12)13/h5,8,10,12H,1-4,6-7H2/t10-,12+/m1/s1 |
InChI Key |
IKPRBUPWHWVZKI-PWSUYJOCSA-N |
SMILES |
C1CC(=O)N2C1N3CCC4=C(C3CC2)C=CS4 |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1N3CCC4=C([C@H]3CC2)C=CS4 |
Canonical SMILES |
C1CC(=O)N2C1N3CCC4=C(C3CC2)C=CS4 |
Synonyms |
8,13-diaza-3-thia-A-norgona-1,5(10)-dien-17-one 8,13-DTNDO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadecane-3,9-dione](/img/structure/B1221243.png)




